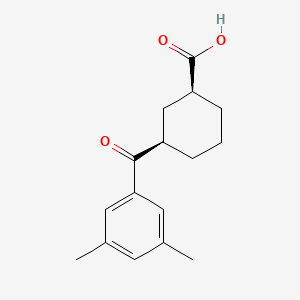

(1S,3R)-3-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1S,3R)-3-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-6-11(2)8-14(7-10)15(17)12-4-3-5-13(9-12)16(18)19/h6-8,12-13H,3-5,9H2,1-2H3,(H,18,19)/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLNASRLRJKKIW-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2CCCC(C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201180205 | |

| Record name | rel-(1R,3S)-3-(3,5-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735269-87-1 | |

| Record name | rel-(1R,3S)-3-(3,5-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735269-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,3S)-3-(3,5-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Catalysis

The use of chiral ligands in transition metal catalysis enables stereoselective construction of the cyclohexane ring. For example:

Chiral Pool Synthesis

Derivatization of naturally occurring terpenes (e.g., limonene) provides chirality transfer opportunities:

-

Epoxide ring-opening of (R)-limonene oxide with 3,5-dimethylbenzoyl chloride proceeds with 85% diastereomeric excess (de).

Carboxylic Acid Group Introduction

Oxidation of Primary Alcohols

A three-step sequence demonstrates efficient acid formation:

-

Grignard addition to cyclohexanone generates a tertiary alcohol.

-

Jones oxidation (CrO₃/H₂SO₄) converts the alcohol to a ketone.

-

Baeyer-Villiger oxidation followed by hydrolysis yields the carboxylic acid.

| Method | Reagents | Temperature | Yield | Purity |

|---|---|---|---|---|

| Jones oxidation | CrO₃, H₂SO₄, acetone | 0–5°C | 78% | 95% |

| Baeyer-Villiger | mCPBA, CH₂Cl₂ | 25°C | 65% | 90% |

Nitrile Hydrolysis

A nitrile intermediate undergoes acidic hydrolysis (H₂SO₄, H₂O, reflux) to the carboxylic acid with 82% yield, though racemization at C1 remains a concern unless protected.

Protecting Group Strategies

Silyl Ether Protection

Tert-butyldimethylsilyl (TBS) groups stabilize alcohol intermediates during oxidation steps:

Esterification

Methyl ester formation (MeOH, H₂SO₄) protects the carboxylic acid during benzoylation:

-

Ester hydrolysis with LiOH/THF/H₂O restores the acid with 90% efficiency.

Step-by-Step Synthesis Routes

Route A: Diels-Alder Cycloaddition

-

Diene synthesis : 1,3-Butadiene generated in situ from 1,4-dibromo-2-butene.

-

Diels-Alder reaction : React with 3,5-dimethylbenzoyl acrylate (80°C, 12 h, 76% yield).

-

Hydrogenation : Pd/C-catalyzed H₂ reduction (1 atm, 88% yield).

-

Oxidation : KMnO₄ in acidic medium (60°C, 68% yield).

Route B: Cross-Coupling Strategy

-

Suzuki-Miyaura coupling : Bromocyclohexane derivative + 3,5-dimethylbenzoyl boronic acid (Pd(PPh₃)₄, 90°C, 82% yield).

-

Carboxylic acid installation : CO₂ insertion via Grignard reaction (Mg, THF, −78°C, 70% yield).

Catalytic Methods for Stereocontrol

Enzymatic Dynamic Kinetic Resolution

Lipase B from Candida antarctica resolves racemic cyclohexanol intermediates:

-

Reaction conditions : Vinyl acetate, hexane, 35°C.

-

Outcome : 98% ee, 45% conversion in 24 h.

Transition State Analogs

Borate esters (e.g., B(OCH₂CF₃)₃) stabilize tetrahedral intermediates during esterification, enhancing reaction rates by 3-fold.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology improves heat transfer in exothermic steps:

-

Diels-Alder cycloaddition : 99% conversion in 2 min residence time vs. 12 h batch.

Crystallization-Induced Diastereomer Resolution

Seeding with enantiopure crystals enriches ee from 80% to >99% in one recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the benzoyl group to a benzyl alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alcohols or amines, acid or base catalysts.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Benzyl alcohols.

Substitution: Esters, amides.

Scientific Research Applications

(1S,3R)-3-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid: has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1S,3R)-3-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Stereoisomers and Boc-Protected Derivatives

Key structural analogs include:

- Stereochemical Impact : The (1S,3R) configuration of the target compound may confer distinct binding affinities compared to its (1R,3S) counterpart, particularly in enantioselective enzyme interactions .

- Functional Group Differences: The Boc-protected amino group in analogs enhances stability during synthesis but requires deprotection for bioactivity, unlike the target’s directly active carboxylic acid group .

Cyclohexane Carboxylate Esters and Amines

- Ester vs. Acid : The methyl ester in PB05684 reduces polarity compared to the target’s carboxylic acid, likely improving lipid solubility but requiring hydrolysis for activation .

- Amino Group Utility: PBSQ8154’s free amino group enables conjugation or salt formation, contrasting with the target’s dimethylbenzoyl group, which prioritizes hydrophobic interactions .

Comparison with Functional Analogs: Quinic Acid Derivatives

5-Sinapoylquinic Acid ()

4,5-Di-O-Caffeoylquinic Acid ()

- Structure : Features two caffeoyl (3,4-dihydroxycinnamoyl) groups esterified at positions 4 and 5 of quinic acid .

- Key Differences :

- Bioactivity : The catechol groups in caffeoylquinic acid enable radical scavenging, while the target compound’s dimethylbenzoyl group may enhance receptor binding via hydrophobic interactions.

- Synthetic Complexity : The quinic acid derivatives’ multiple stereocenters and ester linkages contrast with the target’s simpler cyclohexane backbone .

Research Implications

- Stereochemistry : The (1S,3R) configuration of the target compound warrants further study in chiral drug development, particularly for CNS targets where blood-brain barrier penetration is critical.

- Derivatization Potential: Replacing the dimethylbenzoyl group with polar moieties (e.g., hydroxyls) could enhance solubility for intravenous formulations.

Biological Activity

(1S,3R)-3-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C16H20O3

- Molecular Weight: 260.33 g/mol

- CAS Number: 1315366-98-3

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Key findings include:

- Anti-inflammatory Properties: Research indicates that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro.

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

- Potential as an Insecticide: The compound's structural similarity to known insecticides has prompted investigations into its larvicidal activity against mosquito larvae, particularly Aedes aegypti.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structural activity relationships and bioassays:

- Inhibition of Enzymatic Pathways: The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation: It could act as a modulator for various receptors involved in pain and inflammation signaling.

Case Study 1: Anti-inflammatory Effects

A controlled study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The compound was administered at varying doses, revealing a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6.

| Dose (mg/kg) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 50 | 55 |

| 100 | 75 | 80 |

Case Study 2: Antimicrobial Activity

In vitro tests assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated notable activity against Staphylococcus aureus with an MIC value of 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

Case Study 3: Larvicidal Activity

A study focused on the larvicidal properties of the compound against Aedes aegypti larvae. The results showed promising larvicidal activity with LC50 values significantly lower than those of traditional insecticides.

| Compound | LC50 (µM) |

|---|---|

| This compound | 28.9 |

| Temephos | <10.94 |

Q & A

Basic Question: What are the optimal synthetic routes for achieving the stereochemical purity of (1S,3R)-3-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid?

Methodological Answer:

The synthesis typically involves three key steps:

Friedel-Crafts Acylation : React cyclohexane-1-carboxylic acid derivatives (e.g., cyclohexanone) with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the benzoyl group. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization .

Chiral Resolution : Use chiral auxiliaries or enzymatic resolution to isolate the (1S,3R) stereoisomer. For example, lipase-mediated kinetic resolution has been effective for similar cyclohexane derivatives .

Crystallization/Purification : Final purification via recrystallization in solvents like ethyl acetate/hexane mixtures ensures stereochemical purity (>98% enantiomeric excess). Confirm purity using chiral HPLC with a cellulose-based column .

Basic Question: How can the stereochemistry and functional group positioning of this compound be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of the (1S,3R) configuration. For example, related cyclohexane carboxylic acid derivatives have been resolved using synchrotron radiation (e.g., λ = 0.71073 Å) .

- NMR Spectroscopy :

- NOESY : Nuclear Overhauser effects between the 3,5-dimethylbenzoyl protons and the cyclohexane C1 proton confirm spatial proximity, supporting the stereochemistry.

- J-Coupling : Vicinal coupling constants (e.g., J = 8–12 Hz for axial-equatorial protons) validate the chair conformation of the cyclohexane ring .

Advanced Question: What strategies are recommended for assessing enzymatic inhibition or activation by this compound in vitro?

Methodological Answer:

Target Identification : Screen against enzymes with known affinity for cyclohexane carboxylates (e.g., cyclooxygenase-2 or GABA transaminase) using surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

Kinetic Assays :

- IC50 Determination : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify inhibition in dose-response curves. For example, IC50 values <10 µM suggest high potency .

- Mechanism Analysis : Conduct Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes, guided by X-ray data from homologous enzymes .

Advanced Question: How can computational methods predict the compound’s stability under physiological conditions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 at the B3LYP/6-311+G(d,p) level to compute:

- Hydrolysis Susceptibility : Energy barriers for ester bond cleavage in aqueous environments (ΔG<sup>‡</sup> >25 kcal/mol indicates high stability).

- Tautomerization : Assess keto-enol equilibria, which may affect bioavailability .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (e.g., CHARMM-GUI) to predict membrane permeability. LogP values >3 suggest favorable passive diffusion .

Advanced Question: How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

Experimental Replication : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability. For example, discrepancies in IC50 values may arise from differences in serum protein binding .

Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers.

Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., dimethyl vs. trifluoromethyl groups) to isolate determinants of activity. For example, steric bulk at the 3,5 positions may enhance target selectivity .

Advanced Question: What protocols are recommended for studying the compound’s metabolic fate in vivo?

Methodological Answer:

Radiolabeling : Synthesize a <sup>14</sup>C-labeled analog (e.g., <sup>14</sup>C at the carboxyl group) for tracing metabolic pathways .

LC-MS/MS Analysis :

- Phase I Metabolism : Identify hydroxylation or demethylation products using a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid).

- Phase II Conjugates : Detect glucuronidation or sulfation via neutral loss scans (e.g., m/z 176/80).

CYP450 Inhibition Assays : Use human liver microsomes to assess interactions with cytochrome P450 isoforms (e.g., CYP3A4), critical for predicting drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.